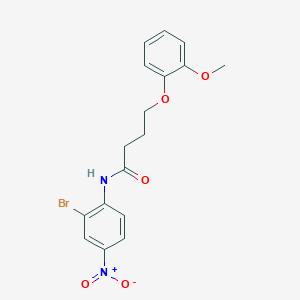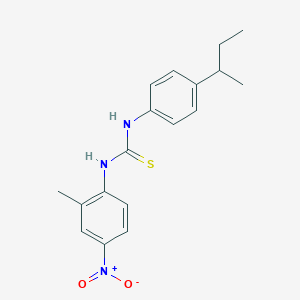
N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea, also known as DNTU, is a chemical compound that has been widely studied for its potential applications in various fields of research. DNTU is a thiourea derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea is not fully understood. However, studies have suggested that N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea exerts its biological activities by modulating various signaling pathways. For example, N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has been found to activate the JNK and p38 MAPK signaling pathways, which play a critical role in apoptosis and inflammation. N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has also been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea inhibits the activity of various enzymes, including COX-2, MMP-9, and PKC. N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has also been found to enhance the activity of antioxidant enzymes such as SOD and CAT.
In terms of physiological effects, N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit bacterial growth. N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has also been found to reduce oxidative stress and enhance the antioxidant defense system in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea is its broad spectrum of biological activities. N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the development of novel therapeutics. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes.
However, there are also some limitations associated with the use of N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea in lab experiments. One of the major limitations is its poor solubility in water, which can limit its bioavailability. Another limitation is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea. One of the major areas of research is the development of novel therapeutics based on N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea. Studies are currently underway to explore the potential of N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea as a drug for the treatment of cancer, inflammation, and bacterial infections.
Another area of research is the optimization of the synthesis method for N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea. Studies are currently underway to develop more efficient and cost-effective methods for the synthesis of N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea.
Finally, studies are also underway to explore the potential of N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea as a tool for understanding various biological processes. For example, N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea can be used to study the role of apoptosis and inflammation in various diseases.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields of research. One of the major areas of research is its anti-cancer activity. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea induces apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax. N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research is the anti-inflammatory activity of N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and monocytes. N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has also been studied for its anti-bacterial activity. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(3,4-dimethoxyphenyl)-N'-(4-fluoro-2-nitrophenyl)thiourea has also been found to enhance the activity of antibiotics such as ampicillin and ciprofloxacin against bacterial strains that are resistant to these antibiotics.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-fluoro-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4S/c1-22-13-6-4-10(8-14(13)23-2)17-15(24)18-11-5-3-9(16)7-12(11)19(20)21/h3-8H,1-2H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNFHRJFWOUDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=C(C=C(C=C2)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4-fluoro-2-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate](/img/structure/B4120103.png)
![N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4120106.png)
![methyl 5-ethyl-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120114.png)

![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4120125.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120129.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4120135.png)
![N-[(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4120137.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120151.png)
![N-[1-(1-adamantyl)butyl]-N'-1,3-benzodioxol-5-ylthiourea](/img/structure/B4120157.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-phenylalaninamide](/img/structure/B4120161.png)
![N-1,3-benzothiazol-2-yl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4120180.png)
